3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
Scientific Research Applications
Application in Biomarker Research
The compound 3-Bromo-7-Methyl-1H-Pyrrolo[3,2-b]pyridine has implications in biomarker research. One study demonstrated the formation of 1,2:3,4-diepoxybutane-specific hemoglobin adducts in 1,3-Butadiene exposed workers, indicating a potential biomarker for exposure to this compound. This study highlights the use of 3-Bromo-7-Methyl-1H-Pyrrolo[3,2-b]pyridine-related compounds in evaluating occupational exposure and environmental sources of industrial chemicals like 1,3-Butadiene (Boysen et al., 2012).
Role in Cell Kinetics and Therapy Evaluation
Another study explored the use of bromodeoxyuridine (a pyrimidine analogue similar in structure to 3-Bromo-7-Methyl-1H-Pyrrolo[3,2-b]pyridine) in evaluating cell kinetics in human malignancies. This method could be used for kinetic studies in clinical trials aimed at evaluating the prognostic relevance of proliferative parameters and for planning radio- and/or chemotherapy (Riccardi et al., 1988).
Environmental Exposure and Health Risks
The compound is also relevant in studying environmental exposure and health risks. A study investigating the exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children involved similar compounds. This study underlines the importance of understanding the extent of environmental exposure in the general population, especially in young children, for developing public health policies (Babina et al., 2012).
Drug Metabolism and Pharmacokinetics
A study on the metabolism and disposition of BMS-690514, an inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, provides insights into the pharmacokinetics and drug metabolism pathways that could be relevant for compounds like 3-Bromo-7-Methyl-1H-Pyrrolo[3,2-b]pyridine. The study discusses the extensive metabolism and multiple metabolic pathways in humans, crucial for understanding drug action and safety (Christopher et al., 2010).
properties
IUPAC Name |
3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-10-8-6(9)4-11-7(5)8/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUOKOWDEGDZFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501265925 | |
Record name | 3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501265925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
1190312-48-1 | |
Record name | 3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190312-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501265925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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